Cas no 175867-90-0 (Diethyl 2-((benzyloxy)methyl)malonate)

Diethyl 2-((benzyloxy)methyl)malonate Chemical and Physical Properties
Names and Identifiers
-
- Diethyl 2-((benzyloxy)methyl)malonate
- diethyl 2-(phenylmethoxymethyl)propanedioate
- diethyl 2-benzyloxymethylmalonate
- XLEFHAFBKIOCSH-UHFFFAOYSA-N
- 8522AB
- AK101539
- AX8233078
- A831579
- 2-(phenylmethoxymethyl)propanedioic acid diethyl ester
- Propanedioic acid,2-methyl-2-(phenylmethoxy)-, 1,3-diethyl ester
-
- Inchi: 1S/C15H20O5/c1-3-19-14(16)13(15(17)20-4-2)11-18-10-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3
- InChI Key: XLEFHAFBKIOCSH-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)CC(C(=O)OCC)C(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 10
- Complexity: 279
- Topological Polar Surface Area: 61.8
Diethyl 2-((benzyloxy)methyl)malonate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM280368-1g |
Diethyl 2-((benzyloxy)methyl)malonate |
175867-90-0 | 95% | 1g |
$831 | 2021-06-16 | |
Alichem | A019139480-25g |
Diethyl 2-((benzyloxy)methyl)malonate |
175867-90-0 | 95% | 25g |
6,968.00 USD | 2021-06-16 | |
Chemenu | CM280368-1g |
Diethyl 2-((benzyloxy)methyl)malonate |
175867-90-0 | 95% | 1g |
$831 | 2022-06-12 | |
Alichem | A019139480-5g |
Diethyl 2-((benzyloxy)methyl)malonate |
175867-90-0 | 95% | 5g |
2,948.00 USD | 2021-06-16 | |
Alichem | A019139480-10g |
Diethyl 2-((benzyloxy)methyl)malonate |
175867-90-0 | 95% | 10g |
4,221.00 USD | 2021-06-16 |
Diethyl 2-((benzyloxy)methyl)malonate Related Literature
-
Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
Additional information on Diethyl 2-((benzyloxy)methyl)malonate
Introduction to Diethyl 2-((benzyloxy)methyl)malonate (CAS No. 175867-90-0)
Diethyl 2-((benzyloxy)methyl)malonate, a compound with the chemical formula C₁₁H₁₄O₆, is a significant intermediate in organic synthesis and pharmaceutical research. This compound, identified by its unique CAS number 175867-90-0, has garnered attention due to its versatile applications in the development of novel bioactive molecules. The structural features of Diethyl 2-((benzyloxy)methyl)malonate, particularly the presence of ester and ether functionalities, make it a valuable building block for constructing more complex chemical entities.
The synthesis of Diethyl 2-((benzyloxy)methyl)malonate involves a series of well-established organic reactions, including esterification and alkylation. These processes are critical in ensuring the high purity and yield of the compound, which are essential for its use in sensitive applications such as drug development. Recent advancements in synthetic methodologies have further optimized the production of this compound, making it more accessible for researchers worldwide.
In the realm of pharmaceutical research, Diethyl 2-((benzyloxy)methyl)malonate has been explored as a precursor for various therapeutic agents. Its structural motif is particularly relevant in the design of molecules targeting neurological disorders, where precise functionalization is crucial. For instance, studies have demonstrated its utility in the synthesis of analogs that exhibit potential neuroprotective properties. These findings underscore the importance of this compound in advancing our understanding of disease mechanisms and developing effective treatments.
Moreover, Diethyl 2-((benzyloxy)methyl)malonate has found applications in the field of materials science. Its ability to undergo selective modifications allows for the creation of polymers with tailored properties. Researchers have leveraged this compound to develop novel biodegradable polymers that hold promise for medical device applications. The incorporation of ester and ether groups into these polymers enhances their biocompatibility and mechanical stability, making them suitable for use in implants and drug delivery systems.
The role of Diethyl 2-((benzyloxy)methyl)malonate in drug discovery is further highlighted by its participation in combinatorial chemistry libraries. These libraries are essential tools for high-throughput screening, enabling researchers to identify lead compounds with desired pharmacological activities. The compound's structural flexibility allows it to be incorporated into diverse molecular frameworks, facilitating the exploration of new therapeutic avenues.
Recent research has also focused on the catalytic transformations involving Diethyl 2-((benzyloxy)methyl)malonate. Transition metal-catalyzed reactions have been particularly effective in modifying its structure, leading to novel derivatives with enhanced biological activity. For example, palladium-catalyzed cross-coupling reactions have been utilized to introduce aryl or heteroaryl groups into the molecule, resulting in compounds with improved binding affinity to biological targets.
The industrial significance of Diethyl 2-((benzyloxy)methyl)malonate cannot be overstated. Its widespread use in both academic and industrial settings underscores its versatility and reliability as a chemical intermediate. As synthetic chemistry continues to evolve, new applications for this compound are likely to emerge, further solidifying its place as a cornerstone in modern chemical research.
In conclusion, Diethyl 2-((benzyloxy)methyl)malonate (CAS No. 175867-90-0) is a multifaceted compound with broad applications across organic synthesis, pharmaceutical research, and materials science. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop innovative solutions to complex scientific challenges. As our understanding of its properties continues to grow, so too will its impact on advancing scientific discovery and technological innovation.
175867-90-0 (Diethyl 2-((benzyloxy)methyl)malonate) Related Products
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)



